molecular formula C6H11N3 B13593986 (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine

(1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13593986
M. Wt: 125.17 g/mol
InChI Key: RRQYXOXCBVYWMU-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: This step involves methylation of the pyrazole ring, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.

    Chiral amine synthesis:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
  • (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • (1S)-1-(3-chloro-4-methylphenyl)ethylamine hydrochloride

Uniqueness

(1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the pyrazole ring

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1R)-1-(2-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3/t5-/m1/s1

InChI Key

RRQYXOXCBVYWMU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC=NN1C)N

Canonical SMILES

CC(C1=CC=NN1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.